molecular formula C21H18N2O2 B5774105 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol

Cat. No.: B5774105
M. Wt: 330.4 g/mol
InChI Key: IATLFJCPPUEUNI-UHFFFAOYSA-N
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Description

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with hydroxyphenyl and methyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol typically involves multi-step organic reactions. One common method starts with the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then methylated using methyl iodide under basic conditions to introduce the methyl group. Finally, the hydroxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant properties. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects. The compound’s ability to inhibit specific pathways, such as the MAP kinase pathway, is also under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and exhibit comparable biological activities.

    Benzimidazole derivatives: Compounds like 2-(4-hydroxyphenyl)benzimidazole have similar core structures but differ in their substitution patterns.

Uniqueness

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATLFJCPPUEUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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